(5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
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Description
(5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
It contains structural elements of indole and thiazole, which are known to interact with multiple receptors . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Thiazole derivatives have also been associated with a broad spectrum of biological activities .
Mode of Action
For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . Thiazole derivatives, on the other hand, can undergo both electrophilic and nucleophilic substitutions .
Biochemical Pathways
Indole and thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For instance, indole is slightly soluble in water but soluble in alcohol and ether . Thiazole is also slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Indole and thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The solubility of indole and thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-17-5-4-14(21)11-15(17)20(25)24-8-6-23(7-9-24)12-19-22-16(13-28-19)18-3-2-10-27-18/h2-5,10-11,13H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLSLVFBCFXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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